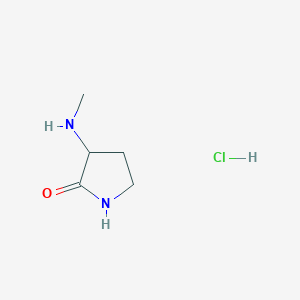
2-Chlor-4-(1H-Tetrazol-5-yl)pyridin
Übersicht
Beschreibung
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a research chemical with the CAS Number: 1196152-14-3 . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-chloro-4-(1H-tetrazol-5-yl)pyridine is 1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H, (H,9,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a solid compound . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Tetrazolderivate, einschließlich Biphenyltetrazole, wurden auf ihr Potenzial als Angiotensin-Converting-Enzym (ACE)-Hemmer untersucht. Diese Verbindungen wurden auf ihre antiproliferativen, entzündungshemmenden und antifungalen Aktivitäten analysiert .
Molekulare Biologie und Wirkstoffdesign
Tetrazole sind wertvoll für das molekulare Docking, ein wichtiges Werkzeug in der molekularen Biologie und computergestützten Wirkstoffentwicklung. Sie können mit sauren Materialien und starken Oxidationsmitteln reagieren, um Gase und Wärme freizusetzen, was in der Pharmakogenomik von Bedeutung ist .
Krebsforschung
Einige Tetrazolderivate haben eine Zytotoxizität gegen Krebszelllinien gezeigt, wie z. B. die A549- menschliche Lungenkrebszelllinie, was auf potenzielle Anwendungen in der Krebsbehandlung hindeutet .
Synthetische Chemie
Tetrazolderivate werden durch verschiedene Ansätze synthetisiert und werden aufgrund ihrer physikalischen und chemischen Eigenschaften in verschiedenen chemischen Reaktionen eingesetzt .
Biowissenschaften
Aufgrund ihrer einzigartigen Struktur spielen Tetrazole in den Biowissenschaften mit einer breiten Palette an medizinischen Aktivitäten eine Rolle .
Wirkmechanismus
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a heterocyclic compound with a tetrazole ring and a pyridine ring fused together. The tetrazole ring has a high electron affinity and is able to interact with electron-rich molecules. The pyridine ring is electron-deficient and is able to interact with electron-poor molecules. This makes 2-chloro-4-(1H-tetrazol-5-yl)pyridine a versatile molecule that can interact with a variety of molecules and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2-chloro-4-(1H-tetrazol-5-yl)pyridine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-chloro-4-(1H-tetrazol-5-yl)pyridine can inhibit the growth of cancer cells and can induce apoptosis. 2-chloro-4-(1H-tetrazol-5-yl)pyridine has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties. In vivo studies have shown that 2-chloro-4-(1H-tetrazol-5-yl)pyridine can reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-(1H-tetrazol-5-yl)pyridine has several advantages for laboratory experiments. 2-chloro-4-(1H-tetrazol-5-yl)pyridine is a colorless solid that is soluble in water and is easy to handle. It is also relatively inexpensive and can be easily synthesized. The major limitation of 2-chloro-4-(1H-tetrazol-5-yl)pyridine is that it is not as stable as other compounds and may degrade over time.
Zukünftige Richtungen
The future of 2-chloro-4-(1H-tetrazol-5-yl)pyridine research is promising. 2-chloro-4-(1H-tetrazol-5-yl)pyridine has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In the future, 2-chloro-4-(1H-tetrazol-5-yl)pyridine may be used to develop new drugs and materials with improved properties. Additionally, further studies of 2-chloro-4-(1H-tetrazol-5-yl)pyridine’s biochemical and physiological effects may lead to the development of new treatments for a variety of diseases and conditions. 2-chloro-4-(1H-tetrazol-5-yl)pyridine may also be used to study the structure and function of proteins to better understand the mechanisms of disease. Finally, 2-chloro-4-(1H-tetrazol-5-yl)pyridine may be used in the synthesis of small organic molecules and polymers for a variety of applications.
Eigenschaften
IUPAC Name |
2-chloro-4-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXZJLQJVCDQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)

![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)







![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)



